molecular formula C14H23N3O3S B2724641 (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine CAS No. 1105190-76-8

(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine

Cat. No.: B2724641
CAS No.: 1105190-76-8
M. Wt: 313.42
InChI Key: CLAFYWBXRMGTCI-UHFFFAOYSA-N
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Description

(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine is a chemical compound with the molecular formula C14H23N3O3S This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a sulfonyl-propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require the presence of catalysts or reagents like activated carbon to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl group in (3-([4-(4-Methoxyphenyl)piperazin-1-YL]sulfonyl)propyl)amine distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature may contribute to its specific applications and effects in scientific research .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFYWBXRMGTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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